2-(Benzo[b]thiophen-3-yl)ethanamine, also known as benzo[b]thiophen-3-ylethylamine, is an organic molecule containing a benzothiophene group bonded to an ethanamine (ethyl amine) group. Benzothiophene is a heterocyclic aromatic compound with a six-membered ring containing sulfur and carbon atoms.
2-(Benzo[b]thiophen-3-yl)ethanamine is an organic compound characterized by its molecular formula C10H11NS and a molecular weight of 177.27 g/mol. This compound features a benzothiophene ring, which is a fused structure comprising a benzene ring and a thiophene ring, connected to an ethanamine group (ethylamine) at the 3-position of the benzothiophene. The presence of the sulfur atom in the thiophene ring contributes to its unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic electronics.
There is no documented information available on the specific mechanism of action of 2-(benzo[b]thiophen-3-yl)ethanamine. However, similar structures containing a benzothiophene ring have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antibacterial properties []. The mechanism of action for these activities would depend on the specific structure and its interaction with biological targets.
2-(Benzo[b]thiophen-3-yl)ethanamine undergoes several typical reactions associated with aromatic amines. Key reaction types include:
The biological activity of 2-(benzo[b]thiophen-3-yl)ethanamine is inferred from studies on similar compounds within the thiophene class. These derivatives are known for their diverse pharmacological properties, including:
The synthesis of 2-(benzo[b]thiophen-3-yl)ethanamine typically involves:
Industrial production may employ continuous flow reactors and automated systems for improved yield and purity.
2-(Benzo[b]thiophen-3-yl)ethanamine has potential applications in various areas:
Several compounds share structural similarities with 2-(benzo[b]thiophen-3-yl)ethanamine, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiophene | Fused benzene and thiophene rings | Antimicrobial, anti-inflammatory |
| 3-Amino-benzothiophene | Amino group at the 3-position | Anticancer, neuroprotective |
| 2-(Thiophen-3-yl)ethanamine | Thiophene instead of benzothiophene | Antimicrobial |
| 2-(Benzofuran-3-yl)ethanamine | Benzofuran ring instead of benzothiophene | Antioxidant properties |
These comparisons highlight the unique features of 2-(benzo[b]thiophen-3-yl)ethanamine, particularly its specific interactions due to the benzothiophene structure combined with an ethylamine moiety. Its distinct chemical behavior and potential applications set it apart from its analogs .
The compound emerged from mid-20th-century efforts to explore sulfur-containing heterocycles. Benzothiophene derivatives were initially studied for their aromatic stability and reactivity, with 2-(Benzo[b]thiophen-3-yl)ethanamine first synthesized in the 1970s as part of investigations into neuroactive amines. Its discovery paralleled advancements in electrophilic substitution techniques, enabling precise functionalization at the 3-position of the benzothiophene core. Early studies focused on its potential as a serotonin analog, though subsequent research revealed broader applications in antimicrobial and anticancer agent development.
The IUPAC name 2-(Benzo[b]thiophen-3-yl)ethanamine reflects its structure:
Alternative names include 3-beta-aminoethylbenzothiophene and Benzo[b]thiophene-3-ethylamine. Classified under EC 630-830-4, it belongs to the heterocyclic amine family, specifically arylthiophene derivatives.
Benzothiophene derivatives are pivotal in medicinal chemistry due to their:
2-(Benzo[b]thiophen-3-yl)ethanamine exemplifies these traits, serving as a scaffold for antidepressants, antivirals, and kinase inhibitors.
Benzothiophene derivatives are ubiquitous in pharmaceuticals and materials science:
| Compound | Application | Mechanism/Use |
|---|---|---|
| Raloxifene | Osteoporosis treatment | Selective estrogen receptor modulator |
| Zileuton | Asthma management | 5-lipoxygenase inhibitor |
| Sertaconazole | Antifungal agent | Ergosterol synthesis inhibition |
| 2-(Benzo[b]thiophen-3-yl)ethanamine | Neuropharmacology research | Serotonergic activity modulation |
These compounds exploit the benzothiophene core’s ability to engage π-π stacking and hydrogen bonding, enhancing target affinity.
2-(Benzo[b]thiophen-3-yl)ethanamine is an organic compound characterized by its molecular formula C10H11NS and a molecular weight of 177.27 g/mol . The compound features a benzothiophene ring system, which consists of a fused structure comprising a benzene ring and a thiophene ring, connected to an ethanamine group at the 3-position of the benzothiophene . The presence of the sulfur atom in the thiophene ring contributes to its unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic electronics .
The benzothiophene core represents a heteroaromatic bicyclic ring system with 10π electrons in which the benzene ring is fused with the 2,3-position or [b] site of the thiophene ring [23]. In benzothiophene, both benzene and thiophene rings are planar because all the carbon atoms are sp2 hybridized [23]. However, substitution in either of the rings causes deviation of 1 degree in planarity [23]. Both the C-S bonds compared to thiophene (1.714 Å) are longer, while the C2-C3 (1.370 Å) bond is shorter [23].
| Property | Value |
|---|---|
| Molecular Formula | C10H11NS |
| Molecular Weight (g/mol) | 177.27 |
| IUPAC Name | 2-(1-benzothiophen-3-yl)ethanamine |
| CAS Registry Number | 14585-66-1 |
| Canonical SMILES | NCCc1csc2ccccc12 |
| InChI Key | JQUQNZGQGDLYTC-UHFFFAOYSA-N |
The benzo[b]thiophene moiety consists of a sulfur-containing bicyclic aromatic system, while the ethylamine group introduces basicity and hydrogen-bonding capability . The resonance energy of benzo[b]thiophene is 58 kcal/mol and it is quite stable at room temperature [23]. The compound exhibits aromatic characteristics typical of benzothiophene derivatives, with the thiophene ring being essentially planar [25].
The substitution at the 3-position of the benzothiophene ring system represents a critical structural feature of 2-(Benzo[b]thiophen-3-yl)ethanamine [9]. Benzothiophenes being aromatic in nature undergo electrophilic substitution at position 3 unless directed to position 2 by substitution effects [23]. The electrophilic substitution in isolated thiophene is faster compared to fused thiophene ring systems, while such substitutions in the benzene ring are comparatively slower [23].
The 3-substituted benzothiophene pattern has been extensively studied in various derivatives [9]. Research has demonstrated that the 3-substituted benzothiophene-1,1-dioxide class of compounds are effective inhibitors of Mycobacterium tuberculosis growth under aerobic conditions [9]. The substitution pattern at the C-3 position of the benzothiophene-1,1-dioxide series has been examined systematically to delineate structure-activity relationships influencing potency and cytotoxicity [9].
Position-specific substitution studies have revealed that the attachment of ethanamine at the 3-position creates a unique molecular architecture [18] [19]. The synthesis of benzothiophene derivatives involves multiple strategies, with researchers using a variety of synthetic methodologies [4]. The position-specific nature of substitution significantly influences the electronic properties, intermolecular interactions, and crystal packing of benzothiophene derivatives [26].
| Bond/Angle | Typical Range | Literature Source |
|---|---|---|
| C-S bond length (Å) | 1.714 - 1.720 | Crystallographic studies |
| C2-C3 bond length (Å) | 1.365 - 1.375 | X-ray diffraction data |
| C-C aromatic bond length (Å) | 1.380 - 1.420 | DFT calculations |
| C-H bond length (Å) | 1.080 - 1.110 | Computational studies |
| C-C-S bond angle (°) | 91.5 - 92.5 | Crystal structure analysis |
| Thiophene ring planarity deviation (Å) | < 0.010 | Structural analysis |
| Benzene ring planarity deviation (Å) | < 0.020 | Planarity studies |
The ethanamine group in 2-(Benzo[b]thiophen-3-yl)ethanamine adopts specific conformational preferences that influence the overall molecular geometry [10] [21]. The C-C-N bond angles typically range from 110 to 115 degrees, while C-N-H bond angles fall within 105 to 110 degrees [10] [21]. The preferred conformation of the ethanamine chain is gauche, with rotational barriers ranging from 12 to 15 kJ/mol [10].
Conformational analysis of ethanamine derivatives reveals that the molecule can assume different shapes called conformations due to the rotation of single covalent bonds [10]. The energy associated with these different conformations depends on how close or far away neighboring groups are positioned [10]. The torsional angle range for the ethanamine group typically spans 60 to 180 degrees, with the NH2 pyramidalization angle measuring between 50 to 55 degrees [10] [21].
The vibrational properties of ethanamine-containing molecules have been studied both theoretically and experimentally [15]. Strong N-H asymmetric and symmetric stretch bands are characteristic features due to the contribution of ethanamine groups [15]. C-H stretch bands between 3000 and 3100 cm⁻¹ are attributed to aromatic groups, while very strong C-H stretch bands at 2926 and 2835 cm⁻¹ result from ethanamine [15].
| Parameter | Value/Range | Reference |
|---|---|---|
| C-C-N bond angle (°) | 110 - 115 | Computational analysis |
| C-N-H bond angle (°) | 105 - 110 | DFT calculations |
| Preferred conformation | Gauche | Conformational studies |
| Rotational barrier (kJ/mol) | 12 - 15 | Energy barrier analysis |
| Torsional angle range (°) | 60 - 180 | Molecular dynamics |
| NH2 pyramidalization angle (°) | 50 - 55 | Geometric optimization |
Crystallographic studies of benzothiophene derivatives have provided detailed insights into their structural characteristics [5] [16] [20]. In benzothiophene-containing compounds, the benzothiophene ring system is essentially planar with maximum deviations typically ranging from 0.016 to 0.026 Å [28]. The thiophene ring is essentially planar, with maximum deviations of 0.006 Å for sulfur atoms and 0.006 Å for carbon atoms [25].
Crystal structure determinations have revealed that benzothiophene derivatives commonly crystallize in monoclinic space groups such as P21/c and C2/c [5] [20]. The new form of 1-benzothiophene-2-carboxylic acid crystallizes in space group C2/c with specific lattice parameters: a = 14.635(4), b = 5.8543(9), c = 19.347(3) Å, β = 103.95(1)°, V = 1608.8(6) ų, and Z = 8 [20].
Hirshfeld surface analysis has been employed to understand intermolecular contacts in benzothiophene crystals [5]. The crystal structures show complex three-dimensional arrangements which can be described in terms of hydrogen-bonded dimers of molecules, joined by acid-acid homosynthons, which interact through C-H···O hydrogen bonds to produce tapes further connected through head-to-tail π···π and edge-to-face C-H···π interactions [20].
X-ray diffraction studies have been conducted using various analytical techniques including Bruker Smart CCD Area Detector Systems [16]. Intensity data collection typically extends up to maximum angles of 29.2° in φ scan mode [16]. The data reduction processes utilize specialized software such as SAINTPLUS, with structure solutions achieved through direct methods using SHELXS97 and difference Fourier synthesis using SHELXL97 [16].
| Compound Class | Space Group | Z Value | Density (g/cm³) |
|---|---|---|---|
| Benzothiophene derivatives | P21/c, C2/c | 4, 8 | 1.32 - 1.45 |
| Substituted benzothiophenes | Monoclinic, Triclinic | 2, 4 | 1.25 - 1.50 |
| Ethanamine derivatives | Various | 4 | 1.10 - 1.30 |
| Aromatic heterocycles | Multiple systems | 2-8 | 1.20 - 1.60 |
The stereochemical aspects of 2-(Benzo[b]thiophen-3-yl)ethanamine involve considerations of molecular chirality, conformational preferences, and spatial arrangements [8] [33]. While the basic structure lacks stereogenic centers, the conformational behavior of the ethanamine chain introduces stereochemical complexity [33]. The molecular conformation displays pseudo-symmetry elements, with the central core containing the thiophene ring and substituent bonds being virtually planar [33].
Electronic structure studies have revealed that thiophene derivatives exhibit specific stereochemical preferences [31]. The impact of different substituents on geometric structures, reorganization energy, absorption spectra, frontier orbitals, ionization potentials, and electron affinities has been extensively explored [31]. The crystal packing interactions, transfer integrals, and charge carrier mobilities demonstrate that benzothiophene derivatives exhibit good environmental stability due to their large conjugated planar structure and close π-stacking arrangements [31].
Computational studies using density functional theory have provided insights into the stereochemical behavior of benzothiophene derivatives [27]. The aromaticity characteristics of benzothiophene systems show that when the aromaticity of one of the six-π-electron rings increases, it concomitantly decreases in the other ring [27]. The anti-aromaticity of associated ring systems varies depending on the π-electron density of shared bonds with the thiophene ring [27].
The molecular planarity when substituent groups are attached to systems with conjugated double bonds presents stereochemical challenges [22]. Results from quantum chemistry at the MP2 level of theory have shown that in conformers of related compounds, ethyl groups of substituent moieties can be slightly tilted out of the thiophene ring plane [22]. Microwave spectroscopy studies have revealed precise geometry parameters such as rotational and quartic centrifugal distortion constants [22].
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